3-Bromo-6-chloro-5-iodopyrazin-2-amine
Overview
Description
3-Bromo-6-chloro-5-iodopyrazin-2-amine is a heterocyclic organic compound with the molecular formula C4H2BrClIN3. It is a derivative of pyrazine, characterized by the presence of bromine, chlorine, and iodine atoms attached to the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-5-iodopyrazin-2-amine typically involves multi-step reactions starting from 2-aminopyrazine. One common method includes the regioselective halogenation of 2-aminopyrazine using lithium iodide and Selectfluor in N,N-dimethylformamide (DMF) at 15°C for 3 hours. The mixture is then subjected to further reactions with copper(I) iodide and FSO2CF2CO2Me at 100°C for 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar halogenation and purification steps as those used in laboratory synthesis. The process would be scaled up to accommodate larger quantities, with stringent control over reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-5-iodopyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyrazine ring or the attached halogens.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like DMF or DMSO and may require catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrazine derivatives, while oxidation reactions may produce pyrazine N-oxides.
Scientific Research Applications
3-Bromo-6-chloro-5-iodopyrazin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-5-iodopyrazin-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The halogen atoms may play a role in enhancing the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-iodopyrazin-2-amine
- 3-Iodo-2,5-dimethylpyrazine
- 2-Iodo-5-methylpyrazine
- 2-Iodo-3,5-dimethylpyrazine
Uniqueness
3-Bromo-6-chloro-5-iodopyrazin-2-amine is unique due to the presence of three different halogen atoms on the pyrazine ring. This unique halogenation pattern can impart distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-bromo-6-chloro-5-iodopyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClIN3/c5-1-4(8)10-2(6)3(7)9-1/h(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQYTWWGBBHZBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)I)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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